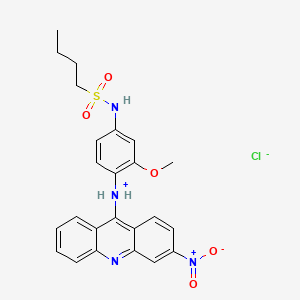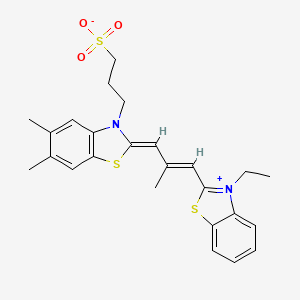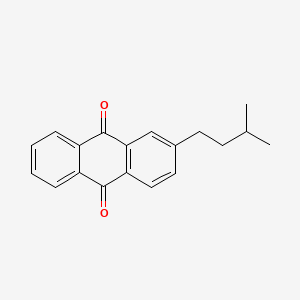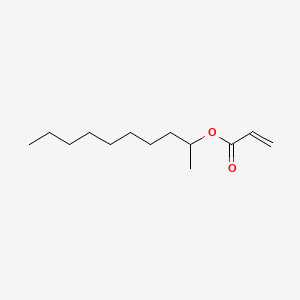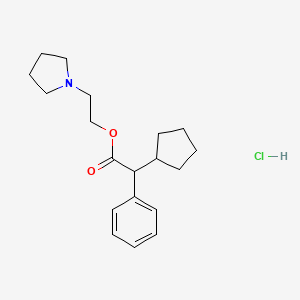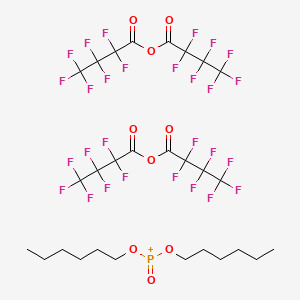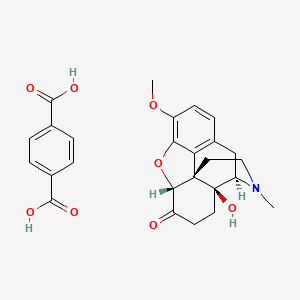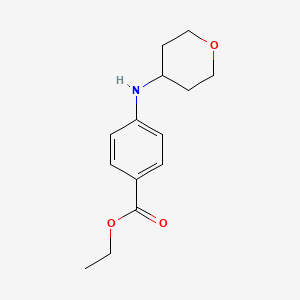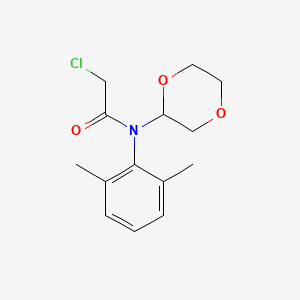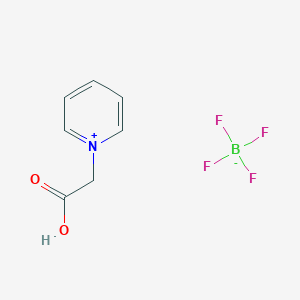
2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The tetrafluoroborate anion is often used in these salts due to its stability and non-coordinating nature, making it an ideal counterion in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate typically involves the reaction of pyridine with an appropriate acetic acid derivative in the presence of a tetrafluoroborate source. One common method involves the use of boron trifluoride etherate as the tetrafluoroborate source . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tetrafluoroborate anion.
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The pyridinium ring can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Electrophilic Addition: The compound can also undergo electrophilic addition reactions, particularly at the nitrogen atom of the pyridinium ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as halides, amines, and thiols. Reaction conditions often involve the use of polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halopyridinium salt, while reaction with an amine can produce an aminopyridinium derivative .
Scientific Research Applications
2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate involves its interaction with various molecular targets. The pyridinium ring can act as an electrophile, facilitating reactions with nucleophiles. The tetrafluoroborate anion, being non-coordinating, does not interfere with the reactivity of the pyridinium cation . This allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethyloxonium tetrafluoroborate: Another tetrafluoroborate salt known for its strong methylating properties.
(2-Fluoroallyl)pyridinium tetrafluoroborate: A fluorinated pyridinium salt used in Pd-catalyzed allylic substitution reactions.
Uniqueness
2-Pyridin-1-ium-1-ylacetic acid;tetrafluoroborate is unique due to its specific structure, which combines the reactivity of the pyridinium ring with the stability of the tetrafluoroborate anion. This combination makes it particularly useful in reactions requiring a stable yet reactive pyridinium salt .
Properties
Molecular Formula |
C7H8BF4NO2 |
|---|---|
Molecular Weight |
224.95 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylacetic acid;tetrafluoroborate |
InChI |
InChI=1S/C7H7NO2.BF4/c9-7(10)6-8-4-2-1-3-5-8;2-1(3,4)5/h1-5H,6H2;/q;-1/p+1 |
InChI Key |
DCYJBXZBNRJSSL-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[N+](C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
